molecular formula C8H4ClF3N4S B13748945 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13748945
M. Wt: 280.66 g/mol
InChI Key: LQOHPFCJHVAHGU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 6-chloro-3-(trifluoromethyl)pyridin-2-yl group and an amine at position 5. The chloro and trifluoromethyl substituents enhance electron-withdrawing effects, influencing reactivity, lipophilicity, and binding interactions.

Properties

Molecular Formula

C8H4ClF3N4S

Molecular Weight

280.66 g/mol

IUPAC Name

3-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H4ClF3N4S/c9-4-2-1-3(8(10,11)12)5(14-4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16)

InChI Key

LQOHPFCJHVAHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C2=NSC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Starting Material and Reduction Methods

The key aminopyridine intermediate can be synthesized from 2-chloro-5-nitro-3-(trifluoromethyl)pyridine by reduction of the nitro group to an amine.

Method Reagents and Conditions Yield and Notes
Catalytic Hydrogenation Raney-Nickel catalyst, tetrahydrofuran solvent, hydrogen gas bubbling at room temperature for 24 hours Efficient reduction yielding 6-chloro-3-(trifluoromethyl)pyridin-2-amine; filtration and purification by silica gel chromatography
Chemical Reduction Iron powder and ammonium chloride in methanol/water at room temperature for 4 hours Alternative reduction method with good yield; work-up involves filtration and extraction

These methods provide access to the aminopyridine intermediate in good purity, which is critical for subsequent thiadiazole formation.

Formation of the 1,2,4-Thiadiazole Ring

Thiourea Intermediate Synthesis

A common strategy involves the formation of a thiourea intermediate by coupling the aminopyridine with thiocarbonyl reagents such as 1,1′-thiocarbonyldiimidazole or phenoxycarbonyl chloride derivatives. This step is typically performed under mild heating.

Reagent Conditions Outcome
1,1′-Thiocarbonyldiimidazole Reaction with aminopyridine at ~40 °C Formation of thiourea intermediate, which is a precursor for thiadiazole ring closure
Phenoxycarbonyl chloride Coupling with aminopyridine in organic solvents Alternative thiourea derivative formation

Cyclization to Thiadiazole

The thiourea intermediate undergoes cyclization to form the 1,2,4-thiadiazole ring, often facilitated by oxidative or catalytic conditions.

Method Conditions Notes
Pd-catalyzed amination Using Pd2(dba)3 catalyst, cesium carbonate base in toluene or DMF Effective for ring closure and introduction of amine substituent on thiadiazole
Kindler reaction Microwave-assisted cyclization of acetyl or formyl pyridine derivatives with piperazine Provides access to thiadiazole analogues under accelerated conditions

Representative Synthetic Scheme (Summarized)

Step Reaction Reagents/Conditions Product/Intermediate
1 Reduction of nitro-pyridine Raney-Ni/H2 or Fe/NH4Cl 6-Chloro-3-(trifluoromethyl)pyridin-2-amine
2 Thiourea formation 1,1′-Thiocarbonyldiimidazole, 40 °C Pyridin-2-yl thiourea intermediate
3 Cyclization to thiadiazole Pd2(dba)3, Cs2CO3, toluene/DMF 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Analytical Characterization

The final compound and intermediates are characterized by standard spectroscopic and analytical techniques:

Technique Data/Characteristic
Nuclear Magnetic Resonance (NMR) 1H NMR and 13C NMR confirm aromatic and heterocyclic protons and carbons
High-Resolution Mass Spectrometry (HRMS) Confirms molecular formula and mass (e.g., 381.1341 m/z for related analogues)
Chromatography Silica gel column chromatography for purification; retention times monitored by HPLC
Elemental Analysis Confirms composition, especially halogen and sulfur content

Research Findings and Optimization Notes

  • The position of the pyridine nitrogen adjacent to the thiourea motif is critical for successful ring closure and biological activity.
  • Electron-withdrawing groups on the pyridine ring can reduce reaction efficiency and product activity, whereas electron-donating groups may maintain or enhance it.
  • Palladium-catalyzed methods provide high yields and selectivity for thiadiazole formation, with cesium carbonate as an effective base.
  • Microwave-assisted cyclization offers a rapid alternative to conventional heating, reducing reaction times significantly.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Notes
Nitro reduction Raney-Ni/H2 or Fe/NH4Cl RT, 4-24 h Efficient conversion to aminopyridine
Thiourea formation 1,1′-Thiocarbonyldiimidazole 40 °C, mild heating Precursor for thiadiazole ring
Cyclization Pd2(dba)3, Cs2CO3 Toluene/DMF, reflux or MW Formation of thiadiazole ring; high yield
Purification Silica gel chromatography Gradient elution Yields pure compound for characterization

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical agent due to its unique chemical structure and biological activities.

    Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

  • Compound 26 (): 3-(4-Methylpyridin-2-yl)-N-(3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine Replaces the 6-chloro group with a 4-methyl group. However, it may improve solubility due to reduced hydrophobicity .
  • Compound 20 () : 3-(5-((1-Cyclopropyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
    • Incorporates a cyclopropoxy-piperidinyl substituent, introducing steric bulk and altering pharmacokinetics. The target compound’s chloro and trifluoromethyl groups likely confer higher metabolic stability .

Core Heterocycle Modifications

  • 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-22-4, ) :
    • Lacks both chloro and trifluoromethyl groups. The simpler pyridinyl substituent reduces lipophilicity (clogP ~1.5 vs. ~3.0 for the target compound) and may diminish target engagement in hydrophobic binding pockets .
  • 5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine (): Substitutes the pyridine ring with a tert-butylphenyl group.

Electronic and Steric Effects

  • The trifluoromethyl group in the target compound enhances electron-withdrawing effects, polarizing the pyridine ring and facilitating π-π stacking or dipole-dipole interactions with biological targets. In contrast, analogs like 3-Phenyl-1,2,4-thiadiazol-5-amine () lack this polarization, resulting in weaker target affinity .
  • Chlorine at position 6 of the pyridine ring introduces steric and electronic effects that may hinder off-target interactions, a feature absent in compounds like 3-(5-Isopropoxypyridin-2-yl)-N-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 28, ) .

Physicochemical Properties

Property Target Compound 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-22-4) 5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine
Molecular Weight (g/mol) ~318.7 178.21 249.35
clogP ~3.0 ~1.5 ~3.5
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 3 3

Biological Activity

The compound 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a novel pyridine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C7H6ClF3N2SC_7H_6ClF_3N_2S, with a molecular weight of approximately 210.58 g/mol. The presence of the chloro and trifluoromethyl groups on the pyridine ring significantly influences its reactivity and biological activity.

Synthesis

The compound can be synthesized through various methods, including the reaction of appropriate thiadiazole precursors with chlorinated pyridine derivatives. The synthetic routes typically involve cyclization reactions that yield the thiadiazole structure integral to its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity . It has been shown to interfere with bacterial metabolic pathways, making it effective against specific strains. For instance, studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal significant cytotoxic effects on various cancer cell lines. In vitro studies have indicated that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's IC50 values were found to be comparable to established chemotherapeutic agents such as doxorubicin .

The mechanism behind the biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Interaction studies suggest that it may inhibit specific enzymes involved in bacterial cell viability and cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays have shown that the compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p53 and caspase activation .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives similar to this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at sub-micromolar concentrations, highlighting its potential as a new antibacterial agent.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The findings revealed that certain modifications to the thiadiazole structure enhanced cytotoxicity, with IC50 values ranging from 0.12 to 15.63 µM across different cell lines. These results suggest that structural optimization could lead to more potent anticancer agents .

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

Compound NameCAS NumberIC50 (µM)Biological Activity
This compoundTBD0.12 - 15.63Antibacterial & Anticancer
1,2,4-Oxadiazole DerivativeTBD<10Anticancer
Thiadiazole Derivative ATBD>20Moderate Activity

Q & A

Q. What are the established synthetic routes for 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazide derivatives with thiocyanate reagents under acidic conditions, followed by cyclization. Key parameters include:

  • Temperature: 80–100°C to ensure complete conversion while minimizing decomposition .
  • Solvents: Chloroform or ethanol for crystallization to achieve >95% purity .
  • Catalysts: Concentrated sulfuric acid or POCl₃ for efficient cyclization .

Example Synthesis Protocol:

StepReagents/ConditionsPurposeReference
16-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid hydrazide + KSCNForm thiosemicarbazide intermediate
2H₂SO₄ (conc.), reflux at 90°C for 4hCyclization to thiadiazole core
3Ethanol/chloroform recrystallizationPurification

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns on the pyridine and thiadiazole rings. For example, the trifluoromethyl group shows distinct ¹⁹F coupling in ¹H NMR .
  • IR Spectroscopy: Identify NH₂ stretching (~3400 cm⁻¹) and C=S/C-N vibrations (1100–1300 cm⁻¹) .
  • HPLC-MS: Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) .

Q. How do structural features like the trifluoromethyl group impact reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Effects: The -CF₃ group enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the pyridine ring .
  • Hydrogen Bonding: The -NH₂ group on the thiadiazole facilitates intermolecular interactions, influencing solubility in polar solvents like DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like sulfoxide derivatives?

Methodological Answer:

  • Oxygen-Free Environment: Use inert gas (N₂/Ar) to prevent oxidation of sulfur in the thiadiazole ring .
  • Catalytic Additives: Thiourea or ascorbic acid reduces disulfide byproducts .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 4h) and improves selectivity .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions?

Methodological Answer:

  • Acid-Catalyzed Pathway: Protonation of the hydrazide nitrogen directs cyclization to the 1,2,4-thiadiazole core rather than triazole isomers .
  • Computational Studies: Density Functional Theory (DFT) models predict transition-state stability favoring thiadiazole formation due to lower activation energy (~15 kcal/mol) .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Purity Validation: Ensure >95% purity via HPLC before bioassays; impurities like unreacted hydrazide can skew results .
  • Assay Standardization: Use orthogonal assays (e.g., bacterial growth inhibition + cytotoxicity screens) to confirm activity .
  • Structural Analog Comparison: Compare with analogues (e.g., 5-aryl substitutions) to isolate functional group contributions .

Q. What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Screen against kinase or protease targets (e.g., EGFR or PARP) using PyMol or AutoDock. The pyridine-thiadiazole scaffold shows affinity for ATP-binding pockets .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., -Cl vs. -CF₃) with antibacterial IC₅₀ values .

Q. How does solvent choice impact crystallization efficiency and polymorph formation?

Methodological Answer:

  • Polar Solvents (Ethanol): Yield needle-like crystals with higher solubility but lower thermal stability .
  • Nonpolar Solvents (Chloroform): Produce plate-like crystals with improved stability but slower nucleation rates .

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